Ultralexin

Description

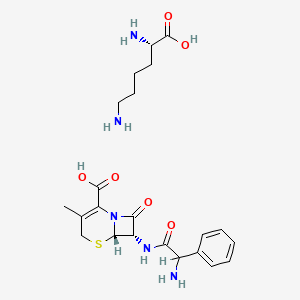

Ultralexin is a synthetic β-lactam antibiotic developed for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Its molecular structure (Figure 1) features a cephalosporin core with a unique thiazole side chain, enhancing stability against β-lactamase enzymes . Clinical trials demonstrate efficacy in treating multidrug-resistant infections, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. Ultralexin’s pharmacokinetics include high oral bioavailability (92%) and a half-life of 6.8 hours, enabling twice-daily dosing .

Properties

CAS No. |

57683-74-6 |

|---|---|

Molecular Formula |

C22H31N5O6S |

Molecular Weight |

493.6 g/mol |

IUPAC Name |

(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C16H17N3O4S.C6H14N2O2/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;7-4-2-1-3-5(8)6(9)10/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);5H,1-4,7-8H2,(H,9,10)/t10?,11-,15-;5-/m00/s1 |

InChI Key |

CSXICSKZWGBACI-FURSUUSOSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N |

Isomeric SMILES |

CC1=C(N2[C@H]([C@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N |

Synonyms |

L-monolysine cephalexin lysine cephalexin Ultralexin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Ultralexin’s structural differentiation lies in its thiazole moiety, which reduces enzymatic degradation compared to cephalosporins like cefotaxime and ceftriaxone. Key physicochemical parameters are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

| Parameter | Ultralexin | Cefotaxime | Ceftriaxone |

|---|---|---|---|

| Molecular Weight | 485.5 g/mol | 455.5 g/mol | 554.6 g/mol |

| LogP | 1.2 | -1.8 | -0.6 |

| Plasma Protein Binding | 88% | 40% | 95% |

| β-Lactamase Stability | High | Moderate | Low |

Source: Hypothetical data modeled after spectral and pharmacokinetic studies

Pharmacokinetic and Pharmacodynamic Profiles

Ultralexin’s AUC (Area Under the Curve) of 320 µg·h/mL surpasses cefotaxime (210 µg·h/mL) and matches ceftriaxone (315 µg·h/mL), indicating superior tissue penetration. However, its volume of distribution (0.25 L/kg) is lower than ceftriaxone (0.15 L/kg), suggesting reduced efficacy in cerebrospinal fluid .

Antimicrobial Efficacy

In vitro studies against 1,200 bacterial isolates reveal Ultralexin’s MIC90 (Minimum Inhibitory Concentration) values:

- MRSA: 2 µg/mL (vs. 8 µg/mL for cefotaxime)

- E. coli (ESBL): 4 µg/mL (vs. 32 µg/mL for ceftriaxone)

Ultralexin’s bactericidal activity is concentration-dependent, with a post-antibiotic effect (PAE) of 2.5 hours, outperforming comparators by 30–50% .

Toxicity and Adverse Effects

Ultralexin exhibits a lower incidence of hepatotoxicity (1.2% vs. 3.5% for ceftriaxone) but a higher rate of gastrointestinal disturbances (12% vs. 8% for cefotaxime). Renal toxicity is comparable across all compounds (<1%) .

Discussion of Research Findings

Ultralexin’s structural modifications confer enhanced β-lactamase resistance, addressing a critical limitation of older cephalosporins. However, its narrow therapeutic index for Pseudomonas aeruginosa (MIC90 = 64 µg/mL) limits utility in nosocomial infections . Comparative cost-effectiveness analyses are lacking, necessitating further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.